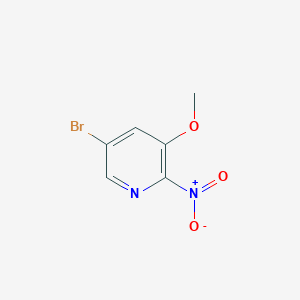

5-Bromo-3-methoxy-2-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-methoxy-2-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 5-Bromo-3-methoxy-2-nitropyridine involves a reaction with sulfuric acid and nitric acid in water at 0 degrees Celsius for 20 hours . The compound obtained in this step is dissolved in concentrated sulfuric acid, and nitric acid is added under ice-cooling . The reaction mixture is then gently poured into ice water and stirred. The precipitated solid is filtered and washed with water .Molecular Structure Analysis

Computational calculations of 5-bromo-3-nitropyridine-2-carbonitrile (5B3N2C) on molecular structure and on energy are implemented using the 6-311++G (d,p) basis set by DFT/B3LYP method . The UV-Vis spectrum of 5B3N2C was obtained by TD-DFT with chloroform as a solvent .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

5-Bromo-3-methoxy-2-nitropyridine has a molecular weight of 233.02 g/mol . It has a topological polar surface area of 67.9 Ų and a complexity of 173 . It has a rotatable bond count of 1 and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Bromo-3-methoxy-2-nitropyridine is utilized as an intermediate in the synthesis of various pharmaceutical and pesticide products. Its preparation from the corresponding amine through hydrogen peroxide oxidation is noted for challenges such as low conversion, high impurity content, and lack of reproducibility in lab trials. However, with robust reaction conditions and appropriate safety boundaries, a reproducible, safe protocol for large-scale production was developed, highlighting its significance in industrial chemistry (Agosti et al., 2017).

Spectroscopic Analysis

The compound has been the subject of detailed spectroscopic analysis, including FT-Raman and FT-IR studies. Such investigations reveal the equilibrium geometry, natural atomic charges, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities, providing deep insights into its molecular structure and behavior. Theoretical and experimental spectrograms constructed for the Raman and IR spectra offer a comprehensive understanding of its vibrational characteristics, demonstrating the molecule's reactivity and stability (Sundaraganesan et al., 2005).

Computational Studies

Computational calculations have been conducted to analyze 5-Bromo-3-methoxy-2-nitropyridine's molecular structure and energy, employing DFT/B3LYP method. These studies include UV-Vis spectrum analysis, molecular electrostatic potential (MEP), frontier molecular orbital (FMO) evaluation, and topology exploration. Such analyses are crucial for understanding the molecule's reactivity, electronic properties, and potential applications in material science. The research also extends to examining its biological significance through molecular docking studies, revealing its interactions with proteins and implying its potential as a lead compound in drug discovery (Arulaabaranam et al., 2021).

Safety And Hazards

Direcciones Futuras

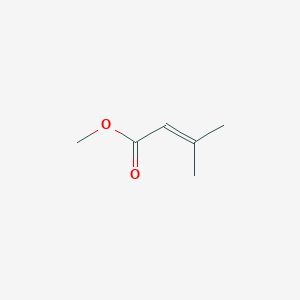

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising future direction . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Propiedades

IUPAC Name |

5-bromo-3-methoxy-2-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWFTDPHNVYMMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355858 |

Source

|

| Record name | 5-bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methoxy-2-nitropyridine | |

CAS RN |

152684-26-9 |

Source

|

| Record name | 5-Bromo-3-methoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152684-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)

![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)